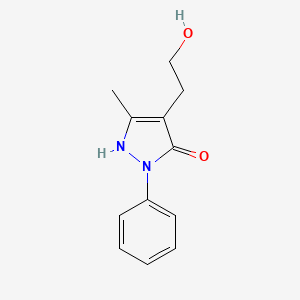

4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Übersicht

Beschreibung

4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a chemical compound with a complex structure that includes a pyrazolone core. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, phenylhydrazine, and 2-chloroethanol.

Condensation Reaction: Ethyl acetoacetate reacts with phenylhydrazine to form 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one through a condensation reaction.

Alkylation: The resulting pyrazolone compound is then alkylated with 2-chloroethanol under basic conditions to introduce the hydroxyethyl group at the 4-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Reactors: Utilizing batch reactors for the condensation and alkylation steps, ensuring precise control over reaction conditions.

Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and scalability of the synthesis process.

Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The pyrazolone ring can be reduced under specific conditions to yield different derivatives.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Catalysts: Lewis acids such as aluminum chloride for substitution reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Antioxidant Properties

The antioxidant capabilities of this compound have been evaluated through various assays, including the DPPH radical scavenging test. Results suggest that it can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

Anti-cancer Potential

Several studies have highlighted the cytotoxic effects of pyrazolone derivatives on cancer cell lines. The compound has been shown to induce apoptosis in colorectal cancer cells, indicating its potential as an anticancer agent . The mechanism involves the activation of apoptotic pathways, making it a subject of interest for further drug development.

Intermediate in Organic Synthesis

This compound serves as an important intermediate in synthesizing more complex heterocyclic compounds. Its structure allows for further functionalization, enabling the creation of derivatives with enhanced biological activities .

Material Science

Due to its unique chemical properties, this compound can be utilized in developing polymers and other materials with specific functionalities. Its incorporation into polymer matrices has been explored to enhance thermal stability and mechanical properties .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazolone derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition zones, suggesting their potential use in treating infections .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro tests conducted on colorectal cancer cell lines revealed that derivatives of this pyrazolone induced cytotoxic effects comparable to established chemotherapeutic agents. The study detailed how these compounds activated apoptosis through caspase pathways, providing a basis for their further development as anticancer drugs .

Wirkmechanismus

The mechanism of action of 4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The hydroxyethyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-hydroxy-2-methyl-5-phenyl-3H-pyrazol-3-one: Similar structure but lacks the hydroxyethyl group.

4-(2-chloroethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Contains a chloroethyl group instead of a hydroxyethyl group.

5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: The parent compound without any substituents at the 4-position.

Uniqueness

The presence of the hydroxyethyl group in 4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one imparts unique properties, such as increased solubility in water and the ability to form hydrogen bonds

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.

Biologische Aktivität

4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, anticancer properties, and other relevant pharmacological effects.

- Molecular Formula : C₁₂H₁₄N₂O₂

- Molecular Weight : 214.25 g/mol

- CAS Number : 861210-10-8

- Melting Point : 95–98 °C

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. In particular, studies have demonstrated that this compound shows promising results against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| A549 | 26.00 | Inhibition of proliferation |

| HepG2 | 0.71 | Apoptosis induction |

The compound's effectiveness against these cell lines suggests a potential role as an antitumor agent, likely through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Pyrazole compounds are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. For instance:

- In vitro studies have shown a reduction in TNF-alpha and IL-6 levels in macrophage cultures treated with the compound.

Case Studies

-

Study on MCF7 Cell Lines :

- Researchers treated MCF7 cells with varying concentrations of the compound and observed significant reductions in cell viability at concentrations above 3.79 µM.

- Mechanistic studies indicated that the compound induced apoptosis through the activation of caspases.

-

A549 Lung Cancer Model :

- In vivo studies using A549 xenografts in mice demonstrated tumor growth inhibition when administered with the compound.

- Histological analysis revealed increased apoptotic cells in treated tumors compared to controls.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often linked to structural modifications. The presence of the hydroxyethyl group appears to enhance solubility and bioavailability, which may contribute to the observed biological effects.

Key Structural Features:

- The hydroxyethyl group is crucial for enhancing interaction with biological targets.

- The methyl and phenyl groups provide hydrophobic interactions that may stabilize binding to target proteins.

Eigenschaften

IUPAC Name |

4-(2-hydroxyethyl)-5-methyl-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9-11(7-8-15)12(16)14(13-9)10-5-3-2-4-6-10/h2-6,13,15H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQICUSPEMWKTSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377098 | |

| Record name | 4-(2-Hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861210-10-8 | |

| Record name | 1,2-Dihydro-4-(2-hydroxyethyl)-5-methyl-2-phenyl-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861210-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.